(2S,3R)-trans-caftaric acid is a hydroxycinnamic acid derivative primarily found in grapes and wine. It is recognized for its role in the flavor and color stability of wines, as well as its potential health benefits due to its antioxidant properties. This compound is structurally related to other phenolic compounds and plays a significant role in the biochemical processes during grape ripening and winemaking.
(2S,3R)-trans-caftaric acid is predominantly sourced from grape berries, particularly in varieties such as Grenache and French Colombard. It is classified as a hydroxycinnamic acid, which is a type of phenolic compound. These compounds are known for their various biological activities, including antioxidant effects, and are widely studied in food chemistry and nutrition.
The synthesis of (2S,3R)-trans-caftaric acid can occur through enzymatic and non-enzymatic pathways during the ripening of grapes. The primary method involves the action of specific enzymes known as BAHD acyltransferases that catalyze the esterification of caffeic acid with tartaric acid.
The molecular formula of (2S,3R)-trans-caftaric acid is C_12H_14O_8. Its structure consists of a caffeic acid moiety linked to tartaric acid. The stereochemistry is defined by the specific configuration at the 2 and 3 positions on the tartaric acid backbone.
(2S,3R)-trans-caftaric acid undergoes various chemical reactions, particularly oxidation and conjugation reactions:
The mechanism by which (2S,3R)-trans-caftaric acid exerts its effects primarily involves its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cellular components.
Research indicates that (2S,3R)-trans-caftaric acid may also play a role in modulating enzymatic pathways involved in phenolic metabolism during grape maturation. Its presence helps in maintaining the balance between oxidative and reductive processes within grape tissues.
(2S,3R)-trans-caftaric acid has several applications in scientific research:
The biosynthesis of (2S,3R)-trans-caftaric acid in Vitis vinifera originates in the shikimate pathway, which generates the aromatic amino acid L-phenylalanine. This precursor is deaminated by phenylalanine ammonia-lyase (PAL) to yield trans-cinnamic acid, subsequently hydroxylated by cinnamate-4-hydroxylase (C4H) to form p-coumaric acid [4] [8]. Coumarate-3-hydroxylase (C3H) then catalyzes the conversion to caffeic acid, the immediate phenolic precursor of caftaric acid. Concurrently, the tartaric acid moiety is synthesized via the ascorbate catabolism pathway. L-Ascorbic acid (vitamin C) undergoes oxidation to 5-keto-D-gluconate, followed by reduction to L-idonate via L-idonate dehydrogenase (L-IdnDH), ultimately yielding meso-tartaric acid [8]. These parallel pathways converge in the cytosol of grape berry pulp cells, where esterification occurs (Figure 1).
Key Enzymes in Precursor Synthesis:
Enzyme | Function | Localization |
---|---|---|
PAL | Deamination of phenylalanine to cinnamic acid | Cytosol |
C4H | Hydroxylation of cinnamic acid to p-coumaric acid | Endoplasmic reticulum |
C3H | Hydroxylation of p-coumaric acid to caffeic acid | Endoplasmic reticulum |
L-IdnDH | Conversion of 5-keto-D-gluconate to tartaric acid | Cytosol |
The esterification of trans-caffeic acid and tartaric acid is catalyzed by hydroxycinnamoyl transferases (HCT), which activate caffeic acid via a coenzyme A thioester intermediate (caffeoyl-CoA). This "activated" form donates the caffeoyl group to the C2 hydroxyl of tartaric acid, forming the characteristic ester bond of (2S,3R)-trans-caftaric acid [1] . The reaction exhibits stereospecificity, producing exclusively the (2S,3R) diastereomer due to enzyme-substrate geometric constraints. This biosynthetic step occurs predominantly during early berry development (pre-veraison), when both precursor concentrations peak. Enzymatic studies confirm that HCTs in Vitis vinifera show higher affinity for tartaric acid over other organic acids (e.g., quinic acid in chlorogenic acid synthesis), explaining the predominance of caftaric acid in grapes .
Hydroxycinnamoyl transferase (HCT) expression in Vitis vinifera is spatially and temporally regulated. Transcriptomic and proteomic analyses reveal that HCT isoforms are most abundant in the pulp tissue of developing berries (1–4 weeks post-flowering) [4]. This correlates with the accumulation pattern of caftaric acid, which reaches maximal concentrations (150–200 mg/kg fresh weight) at pea-sized berry stage, declining post-veraison due to dilution effects and enzymatic hydrolysis [8]. Gene expression profiling indicates that VvHCT2 and VvHCT4 isoforms are strongly upregulated during early berry growth, coinciding with solar exposure and temperature increases. Notably, abiotic stressors like water deficit suppress VvHCT expression, reducing caftaric acid synthesis by 30–50% in drought-affected vintages [8].
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